molecular formula C16H19NO7 B1219599 (2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate CAS No. 23784-11-4

(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate

Cat. No. B1219599
CAS RN: 23784-11-4
M. Wt: 337.32 g/mol
InChI Key: XUACNUJFOIKYPQ-UHFFFAOYSA-N
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Description

“(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate” is a complex organic compound that contains an indole group and a pentahydroxycyclohexyl group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely studied due to their presence in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indole group attached to a pentahydroxycyclohexyl group via an acetate linkage. The indole group is aromatic and planar, while the pentahydroxycyclohexyl group is likely to adopt a chair conformation due to the presence of multiple hydroxyl groups .


Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position, nucleophilic substitution, and oxidation . The pentahydroxycyclohexyl group may also undergo reactions at the hydroxyl groups, such as esterification or ether formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of functional groups. Indole derivatives generally have high melting points and are often crystalline solids . The presence of multiple hydroxyl groups in the pentahydroxycyclohexyl group would likely make this compound highly polar and capable of forming hydrogen bonds .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, given the known activities of many indole derivatives . Additionally, studies could be conducted to optimize its synthesis and explore its reactivity with various reagents.

properties

IUPAC Name

(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO7/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-14(22)12(20)11(19)13(21)15(16)23/h1-4,6,11-17,19-23H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUACNUJFOIKYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(C3O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946580
Record name 2,3,4,5,6-Pentahydroxycyclohexyl (1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23784-11-4
Record name Indol-3-ylacetylinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6-Pentahydroxycyclohexyl (1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
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(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
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(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
Reactant of Route 4
(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
Reactant of Route 6
(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate

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